Cas no 813-19-4 (hexabutyldistannane)

Hexabutyldistannane is an organotin compound with the molecular formula (C₄H₉)₆Sn₂, commonly utilized as a precursor or reagent in organic synthesis and catalysis. Its key advantages include high thermal stability and reactivity in cross-coupling reactions, making it valuable for forming carbon-tin bonds in advanced material applications. The compound’s symmetrical structure and well-defined stoichiometry contribute to consistent performance in polymerization and tin-based coating processes. Additionally, hexabutyldistannane exhibits low volatility compared to lighter organotin derivatives, enhancing handling safety in laboratory and industrial settings. Its utility in specialized synthetic routes underscores its importance in organometallic chemistry and material science research.
hexabutyldistannane structure
hexabutyldistannane structure
Product Name:hexabutyldistannane
CAS No:813-19-4
MF:C24H54Sn2
MW:580.105566501617
MDL:MFCD00009417
CID:83088
PubChem ID:6327815
Update Time:2025-11-01

hexabutyldistannane Chemical and Physical Properties

Names and Identifiers

    • Hexabutylditin
    • Hexabutyldistannane
    • Bis(tributyltin)~Hexa-n-butyldistannane
    • Hexa-n-butylditin
    • Hexanbutylditin
    • Bis(tributyltin)
    • tributyltin
    • 1,1,1,2,2,2-Hexabutyldistannane (ACI)
    • Distannane, hexabutyl- (8CI, 9CI)
    • Tin, hexabutyldi- (6CI, 7CI)
    • Hexa-n-butyldistannane
    • NSC 227367
    • NSC 65520
    • NSC 92633
    • Tributyl(tributylstannyl)stannane
    • Tributylditin
    • hexabutyldistannane
    • MDL: MFCD00009417
    • Inchi: 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
    • InChI Key: REDSKZBUUUQMSK-UHFFFAOYSA-N
    • SMILES: CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
    • BRN: 3605476

Computed Properties

  • Exact Mass: 582.22700
  • Monoisotopic Mass: 582.227
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 168
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.148 g/mL at 25 °C(lit.)
  • Boiling Point: 197-198 °C (10 mmHg)
  • Flash Point: Fahrenheit: 266 ° f
    Celsius: 130 ° c
  • Refractive Index: n20/D 1.512(lit.)
  • Solubility: Insuluble (2.1E-6 g/L) (25 ºC),
  • Water Partition Coefficient: Immiscible with water.
  • PSA: 0.00000
  • LogP: 9.76300
  • Sensitiveness: Air & Moisture Sensitive
  • Solubility: Not determined

hexabutyldistannane Security Information

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hexabutyldistannane Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study
Cabezas, Jorge A.; Oehlschlager, Allan C., Synthesis, 1994, (4), 432-42

Production Method 2

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Production Method 3

Reaction Conditions
1.1 Catalysts: (±)-Benzoin
Reference
2,2-Dibutyl-1,3,2-dioxastannolenes
Davies, Alwyn G.; et al, Journal of the Chemical Society, 1983, (4), 875-82

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Reference
Preparation of distannanes
, Germany, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Production Method 6

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Rapid and mild deoxygenation of organoheteroatom oxides with the efficient electron transfer system SmI2-tetrahydrofuran-hexamethylphosphoric triamide
Handa, Yuichi; et al, Journal of the Chemical Society, 1989, (5), 298-9

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
Reference
Some uses of tin compounds in organic synthesis
Rowley, Michael, 1986, , ,

Production Method 8

Reaction Conditions
Reference
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ,  Benzene ;  40 h, reflux
Reference
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium ,  18-Crown-6 Solvents: Tetrahydrofuran
Reference
Generation of C, Si, and Sn anions using [K+/K-] solutions in THF
Hevesi, Laszlo; et al, Synlett, 1995, (10), 1047-9

Production Method 11

Reaction Conditions
Reference
Synthesis and rearrangement reactions of o-functionalized phenyllithium and phenylsodium derivatives of Group IVB and VB elements
Heinicke, J.; et al, Journal of Organometallic Chemistry, 1983, 243(1), 1-8

Production Method 12

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Production Method 13

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Organotin compounds. XXXIII. The first complexation between organotin and nitro derivatives: reactions of the tin-alkyl bond
Al-Allaf, Talal A. K.; et al, Journal of Organometallic Chemistry, 1989, 373(1), 29-35

Production Method 14

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Production Method 15

Reaction Conditions
1.1 6 h, 200 °C
Reference
A convenient route to distannanes, oligostannanes, and polystannanes
Khan, Aman; et al, Canadian Journal of Chemistry, 2010, 88(10), 1046-1052

Production Method 16

Reaction Conditions
1.1 4 h, 200 °C
Reference
Synthesis of Hexabutylditin from Tributyltin Hydride and bis(Tributyltin)oxide
Darwish, Alla; et al, Synthetic Communications, 2004, 34(10), 1885-1890

Production Method 17

Reaction Conditions
Reference
Hexabutyldistannane
Mitchell, Terence N.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6

Production Method 18

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
Reference
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; et al, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

Production Method 19

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Preparation of allylstannanes and distannanes using zinc in liquid ammonia
Makosza, Mieczyslaw; et al, Synthetic Communications, 1998, 28(14), 2697-2702

Production Method 20

Reaction Conditions
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Reference
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Production Method 21

Reaction Conditions
1.1 Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran
Reference
Scope and mechanism of stannylalumination of 1-alkynes
Sharma, Sunaina; et al, Journal of Organic Chemistry, 1989, 54(21), 5064-73

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium Solvents: Hexane
Reference
Reaction of α-(trialkylstannyl)acetylenes with metallic sodium
Komarov, N. V.; et al, Izvestiya Akademii Nauk, 1994, (6), 1109-10

Production Method 23

Reaction Conditions
Reference
Reaction of α-acetylene organotin compounds with metallic sodium
Komarov, N. V.; et al, Zhurnal Obshchei Khimii, 1979, 49(10),

Production Method 24

Reaction Conditions
1.1 Solvents: Dichloromethane ;  35 h, reflux
Reference
Reactions of hexabutylditin with triphenyl phosphine and arsine
Bansal, Deepika; et al, Journal of Ultra Chemistry, 2009, 5(3), 427-429

Production Method 25

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water
Reference
Wurtz-type reductive coupling reaction of primary alkyl iodides and haloorganotins in cosolvent/H2O(NH4Cl)/Zn media as a route to mixed alkylstannanes and hexaalkyldistannanes
Marton, D.; et al, Journal of Organometallic Chemistry, 2000, 612(1-2), 78-84

Production Method 26

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Some aspects on the reactivity of α-chloro-α-ethoxymethyltributyltin: reductive etherification of aromatic aldehydes and demonstration of formyltributyltin during the hydrolysis
Quintard, Jean Paul; et al, Journal of Organometallic Chemistry, 1983, 251(2), 175-87

Production Method 27

Reaction Conditions
Reference
Product subclass 1: tin hydrides
Clark, A. J., Science of Synthesis, 2003, 5, 205-271

Production Method 28

Reaction Conditions
1.1 Catalysts: Acetylene
Reference
Reaction of trialkyl stannanides of alkali metals with acetylene compounds
Zavgorodnii, V. S.; et al, Zhurnal Obshchei Khimii, 1981, 51(9), 2048-57

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on hexabutyldistannane

Recent Advances in Hexabutyldistannane (CAS 813-19-4) Research: Applications and Innovations in Chemical Biomedicine

Hexabutyldistannane (CAS 813-19-4) has recently garnered significant attention in the field of chemical biomedicine due to its unique properties and potential applications. This organotin compound, characterized by its six butyl groups attached to a distannane core, has been explored for its catalytic, therapeutic, and material science applications. Recent studies have focused on its role in organic synthesis, anticancer research, and as a precursor for advanced nanomaterials. This research brief synthesizes the latest findings to provide a comprehensive overview of hexabutyldistannane's current and emerging roles in biomedicine.

In the realm of organic synthesis, hexabutyldistannane has been utilized as a reducing agent and catalyst in various cross-coupling reactions. A 2023 study published in the Journal of Organometallic Chemistry demonstrated its efficacy in Stille coupling reactions, where it facilitated the formation of carbon-carbon bonds under mild conditions. The study highlighted the compound's stability and selectivity, making it a valuable tool for constructing complex molecular architectures. Furthermore, researchers have explored its use in photoredox catalysis, where its ability to participate in single-electron transfer processes has opened new avenues for sustainable synthesis methodologies.

The anticancer potential of hexabutyldistannane has also been a focal point of recent investigations. In vitro studies conducted by a team at the University of Cambridge revealed that derivatives of hexabutyldistannane exhibit selective cytotoxicity against certain cancer cell lines, particularly in hormone-dependent cancers. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that structural modifications of hexabutyldistannane could yield novel chemotherapeutic agents with improved specificity and reduced side effects.

Material science applications of hexabutyldistannane have expanded significantly in the past year. Researchers at the National University of Singapore developed a novel nanocomposite material using hexabutyldistannane as a precursor for tin oxide nanoparticles. The resulting material demonstrated exceptional electrochemical properties, making it suitable for advanced battery technologies and biosensors. This breakthrough, detailed in Advanced Materials, underscores the compound's versatility beyond traditional organometallic chemistry applications.

Despite these promising developments, challenges remain in the widespread adoption of hexabutyldistannane. Recent toxicological studies have raised concerns about the environmental persistence and potential bioaccumulation of organotin compounds. A 2024 review in Environmental Science & Technology emphasized the need for greener alternatives or improved containment strategies when working with such compounds. Concurrently, researchers are exploring biodegradable derivatives of hexabutyldistannane that retain its beneficial properties while minimizing ecological impact.

Looking forward, the integration of computational chemistry approaches with experimental studies is expected to accelerate the development of hexabutyldistannane-based technologies. Molecular modeling and machine learning algorithms are being employed to predict optimal reaction conditions and design novel derivatives with enhanced properties. This interdisciplinary approach, combining synthetic chemistry, biomedical research, and materials science, positions hexabutyldistannane as a compound of continuing importance in chemical biomedicine.

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